molecular formula C20H20N6O B6499785 6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 333766-97-5

6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B6499785
CAS No.: 333766-97-5
M. Wt: 360.4 g/mol
InChI Key: QQCDYHQGOXVEOC-UHFFFAOYSA-N
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Description

This compound features a tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene) fused with a piperazine ring substituted by a 4,6-dimethylpyrimidin-2-yl group. The tricyclic system combines oxygen and nitrogen heteroatoms, while the dimethylpyrimidine moiety introduces steric and electronic effects that may influence binding affinity and metabolic stability.

Properties

IUPAC Name

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-13-11-14(2)24-20(23-13)26-9-7-25(8-10-26)19-18-17(21-12-22-19)15-5-3-4-6-16(15)27-18/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCDYHQGOXVEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Piperazine Substitution : The piperazine group, common in neuroactive compounds, may facilitate blood-brain barrier penetration, differing from thiazole-piperazine derivatives (e.g., ) optimized for antimicrobial activity.

Dimethylpyrimidine vs. Methylpyrazine : The 4,6-dimethylpyrimidine substituent offers a planar aromatic system for π-π stacking, contrasting with the methylpyrazine group in , which may engage in hydrogen bonding.

Pharmacological and Physicochemical Properties

While direct data on the target compound is unavailable, insights can be extrapolated from analogs:

  • Lipophilicity: The tricyclic core and dimethylpyrimidine likely increase logP compared to simpler pyridazinones (e.g., ), impacting membrane permeability.
  • Metabolic Stability : Piperazine-containing compounds often undergo N-dealkylation or oxidation, but the dimethylpyrimidine may slow hepatic clearance compared to thiophene derivatives (e.g., ).
  • Bioactivity: Pyrazolo-pyrimidine analogs (e.g., ) show nanomolar IC₅₀ values against kinases, suggesting the target compound could share similar potency if the tricyclic system aligns with ATP-binding pockets.

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